molecular formula C20H20N2O4S B2698094 N-benzyl-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 922991-28-4

N-benzyl-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B2698094
CAS No.: 922991-28-4
M. Wt: 384.45
InChI Key: SCKJLKTWQYIBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-{(furan-2-yl)methylsulfamoyl}benzamide is a sulfamoyl benzamide derivative featuring a benzamide core substituted with a sulfamoyl group, which is further modified by methyl and furan-2-ylmethyl substituents. The compound’s structure combines aromatic (benzamide, furan) and sulfonamide functionalities, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-22(15-18-8-5-13-26-18)27(24,25)19-11-9-17(10-12-19)20(23)21-14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKJLKTWQYIBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with furan-2-carbaldehyde to form an intermediate, which is then reacted with methylsulfonyl chloride to produce the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: The benzyl group can be reduced to a corresponding benzyl alcohol.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the benzyl group can produce benzyl alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-4-{(furan-2-yl)methylsulfamoyl}benzamide has a complex molecular structure characterized by the presence of a benzamide moiety linked to a sulfamoyl group. Its molecular formula is C22H22N2O3SC_{22}H_{22}N_{2}O_{3}S with a molecular weight of approximately 394.5 g/mol. The compound's structure can be represented as follows:

  • IUPAC Name : N-benzyl-N-methyl-4-{(furan-2-yl)methylsulfamoyl}benzamide
  • Chemical Structure : A combination of aromatic rings and functional groups including furan and sulfamoyl.

The biological activity of N-benzyl-4-{(furan-2-yl)methylsulfamoyl}benzamide has been evaluated in various studies, showcasing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. The compound has been tested against a range of bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives with similar structures possess minimum inhibitory concentrations (MIC) in the low micromolar range, indicating potent antimicrobial activity .

Anticancer Potential

N-benzyl-4-{(furan-2-yl)methylsulfamoyl}benzamide has also been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines, including colorectal carcinoma cells. The compound's mechanism may involve the inhibition of key metabolic pathways essential for cancer cell proliferation . Notably, some derivatives have shown IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy .

Mechanism of Action

The mechanism of action of N-benzyl-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and inhibit their activity, thereby modulating various biological processes. The compound’s effects on cell function and signal transduction are mediated through its interaction with proteins and other cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences between N-benzyl-4-{(furan-2-yl)methylsulfamoyl}benzamide and related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
N-benzyl-4-{(furan-2-yl)methylsulfamoyl}benzamide C₂₁H₂₂N₂O₄S Benzamide core, sulfamoyl (N-methyl, furan-2-ylmethyl) 398.47 Furan moiety enhances π-π stacking potential; sulfamoyl group may confer enzyme inhibition properties.
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) C₁₄H₁₁BrN₂O₃ Bromo, methoxy, nitro groups 349.16 Electron-withdrawing nitro and bromo groups increase electrophilicity; methoxy group may improve solubility.
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide C₁₇H₁₅N₃O₃S₂ Thiazol-2-yl, methyl(phenyl)sulfamoyl 373.14 Thiazole ring introduces basicity; sulfamoyl-phenyl interactions may influence receptor binding.
5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamide C₉H₉N₃O₂S Furan-2-yl, triazole, sulfanyl-acetamide 235.26 Triazole-sulfanyl combination enhances anti-exudative activity in preclinical models.

Crystallographic and Physicochemical Properties

  • 4MNB : Features two molecules per asymmetric unit, with structural parameters influenced by bromo and nitro groups. The methoxy substituent may reduce lattice energy, enhancing solubility compared to non-polar analogs.
  • Thiazol-2-yl benzamide : The thiazole ring’s aromaticity and sulfur atom could improve thermal stability and bioavailability relative to furan-containing analogs.

Key Differentiators

  • Furan vs.
  • Sulfamoyl vs. Bromo/Nitro : The sulfamoyl group’s hydrogen-bonding capacity contrasts with the bromo/nitro groups’ electronic effects, suggesting divergent targets (e.g., enzyme inhibition vs. electrophilic reactivity) .

Notes

  • Synthesis Challenges : Selective N-substitution on the sulfamoyl group requires precise stoichiometry to avoid byproducts like dimeric furan derivatives .
  • Solubility Considerations : The furan ring’s hydrophobicity may necessitate formulation enhancements (e.g., co-solvents) for in vivo applications.

This analysis synthesizes structural, crystallographic, and pharmacological data to position N-benzyl-4-{(furan-2-yl)methylsulfamoyl}benzamide within the broader landscape of sulfamoyl benzamide derivatives.

Biological Activity

N-benzyl-4-{(furan-2-yl)methylsulfamoyl}benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C_{18}H_{20}N_{2}O_{4}S
Molecular Weight: 364.43 g/mol
CAS Number: 297146-72-6

The compound features a benzamide core modified with a sulfamoyl group and a furan moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of N-benzyl-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves the reaction of benzoyl chloride with furan derivatives followed by sulfamoylation. The details of the synthetic route can be found in specialized chemical literature and patents.

Anticancer Activity

N-benzyl-4-{(furan-2-yl)methylsulfamoyl}benzamide has been evaluated for its anticancer properties. A study indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
K56210
MCF-715
HeLa12

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The proposed mechanism for the anticancer activity includes inhibition of receptor tyrosine kinases (RTKs). The compound's structural features allow it to interact with key residues in the active sites of these enzymes, leading to reduced signaling pathways associated with tumor growth.

Case Studies

  • Study on RTK Inhibition
    • A series of compounds structurally related to N-benzyl-4-{(furan-2-yl)methylsulfamoyl}benzamide were tested against several RTKs.
    • Results showed that compounds effectively inhibited EGFR and HER2 with IC50 values ranging from 5 to 20 µM, indicating potential as targeted therapies for cancers driven by these receptors .
  • In Vivo Efficacy
    • In animal models, administration of the compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the need for further investigation into dosage and long-term effects .

Q & A

Q. What synthetic strategies are optimal for preparing sulfamoyl benzamide derivatives like N-benzyl-4-{(furan-2-yl)methylsulfamoyl}benzamide?

Synthesis typically involves two steps:

  • Step 1: Chlorosulfonation of benzoic acid derivatives in aqueous media to generate sulfonamide intermediates (e.g., morpholine-substituted sulfonamides) .
  • Step 2: Carbodiimide-mediated coupling of sulfonamides with amines (e.g., benzylamine, furfurylamine) to form benzamides. Yields range from 47% to 73%, depending on substituent polarity and pH control during isolation .
  • One-pot methods enable bis-sulfonamide-carboxamide derivatives via parallel substitutions on the aryl core, improving diversity (e.g., Scheme 2 in ) .

Q. How is the enzyme inhibitory activity of sulfamoyl benzamides assessed against h-NTPDase isoforms?

  • Protocol: Compounds are screened at 100 µM against h-NTPDase1, -2, -3, and -8 using a modified enzyme assay. Activity is quantified via % inhibition or IC50 (for >50% inhibition) in triplicate, with SEM/SD calculations (Table 1, ) .
  • Key controls: Include substrate-only baselines and reference inhibitors (e.g., ARL67156 for h-NTPDase1).

Q. What structural features influence selectivity for h-NTPDase isoforms?

  • Core substituents: Chlorine or bromine at the benzamide para-position enhances h-NTPDase1/3 inhibition (e.g., 3i: IC50 = 0.72 ± 0.11 mM for h-NTPDase3) .
  • Aliphatic vs. aromatic amines: Morpholine or cyclopropylamine sulfonamides (Group A) show isoform-specific effects. For example, 2d (cyclopropyl) selectively inhibits h-NTPDase8 (IC50 = 0.28 ± 0.07 mM) .
  • Bis-substituted derivatives: Dual substitutions (e.g., 4d) improve potency against h-NTPDase2/3 via synergistic interactions .

Advanced Research Questions

Q. How can contradictory inhibition data across isoforms (e.g., low activity of 2b vs. 2d) be resolved?

  • Approach: Perform molecular docking (AutoDock Vina ) to analyze binding modes. For example:
    • 2d binds h-NTPDase8 via Phe57, Tyr59, and Mg²⁺ chelation, explaining its selectivity .
    • 2b (morpholine-substituted) lacks critical interactions with h-NTPDase3, correlating with its low activity .
  • Follow-up: Validate with mutagenesis (e.g., Phe57Ala) or isothermal titration calorimetry (ITC) to quantify binding affinities.

Q. What strategies improve metabolic stability and oral bioavailability of sulfamoyl benzamides?

  • Key parameters (per Veber’s rules ):
    • Rotatable bonds ≤10 : Simplify substituents (e.g., replace morpholine with cyclopropyl).
    • Polar surface area ≤140 Ų : Introduce hydrophobic groups (e.g., trifluoromethyl) to reduce hydrogen bonding .
  • In silico tools : Use QikProp or SwissADME to predict bioavailability and prioritize derivatives with optimal LogP (2–5) and low CYP450 inhibition.

Q. How can selectivity for h-NTPDase3 over h-NTPDase1 be enhanced?

  • SAR-guided design :
    • Halogenation : Chlorine at the benzamide meta-position (e.g., 3i) increases h-NTPDase3 affinity .
    • Hybrid scaffolds : Integrate furan moieties (e.g., from ) to exploit isoform-specific subpockets .
  • Functional assays : Compare off-target effects on related ectonucleotidases (e.g., NPPs, ALPs) using radiometric or fluorogenic substrates.

Methodological Considerations

Q. How should researchers address low aqueous solubility of polar sulfamoyl benzamides (e.g., 3e–3h)?

  • Formulation : Use co-solvents (e.g., PEG-300) or cyclodextrin-based complexes .
  • pH adjustment : Maintain pH 7.4 during isolation to prevent precipitation of zwitterionic forms .

Q. What in silico tools beyond docking are critical for optimizing sulfamoyl benzamides?

  • Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS).
  • Free-energy perturbation (FEP) : Predict ΔΔG changes for substituent modifications (e.g., replacing morpholine with piperidine).

Data Interpretation and Validation

Q. How to validate enzyme inhibition data with conflicting IC50 values (e.g., 3f vs. 3i)?

  • Dose-response curves : Re-test compounds in a 10-point dilution series (1 nM–100 µM) to confirm IC50 reproducibility.
  • Orthogonal assays : Use malachite green (phosphate detection) or HPLC-based nucleotide quantification .

Q. What experimental controls are essential for molecular docking studies?

  • Positive controls : Co-crystal structures of known inhibitors (e.g., ARL67156 for h-NTPDase1).
  • Negative controls : Dock inactive analogs (e.g., 2b) to confirm pose specificity.
  • Scoring validation : Compare AutoDock Vina scores with experimental IC50 trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.